molecular formula C8H11N3O4S B1321305 5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester

5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester

Cat. No. B1321305
M. Wt: 245.26 g/mol
InChI Key: TZLADGYMYYHNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H11N3O4S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

ethyl 5-(ethoxycarbonylamino)thiadiazole-4-carboxylate

InChI

InChI=1S/C8H11N3O4S/c1-3-14-7(12)5-6(16-11-10-5)9-8(13)15-4-2/h3-4H2,1-2H3,(H,9,13)

InChI Key

TZLADGYMYYHNBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)NC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium thiocyanate (24.30 g, 0.30 mole) in acetonitrile (120 ml), maintained at 19° C., was treated dropwise over 22 minutes with a solution of ethyl chloroformate (28.7 ml, 0.30 mole) in acetonitrile (25 ml). The resultant mixture was stirred for 25 minutes at 20° C. and then ethyl diazoacetate (31.5 ml, 0.30 mole) was added. After stirring for 24 hours, 6.0 N hydrochloric acid (300 ml) was added with cooling. Acetonitrile solvent was removed in vacuo and the residual aqueous suspension was extracted several times with ether. Combined ether extracts were washed with water, dried (Na2SO4) and evaporated to leave 51.0 g of ethyl 5-ethoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate. This ester was hydrolyzed by refluxing for 6 hours in a mixture of ethanol (80 ml) and aqueous 6 N hydrochloric acid (400 ml) to yield the title acid; m.p. 179°-180° dec. after crystallization from nitromethane.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.5 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five

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